6-({[5-methyl-3-(4-methylphenyl)-7-oxo-7H-furo[3,2-g]chromen-6-yl]acetyl}amino)hexanoic acid
CAS No.:
Cat. No.: VC20205113
Molecular Formula: C27H27NO6
Molecular Weight: 461.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C27H27NO6 |
|---|---|
| Molecular Weight | 461.5 g/mol |
| IUPAC Name | 6-[[2-[5-methyl-3-(4-methylphenyl)-7-oxofuro[3,2-g]chromen-6-yl]acetyl]amino]hexanoic acid |
| Standard InChI | InChI=1S/C27H27NO6/c1-16-7-9-18(10-8-16)22-15-33-23-14-24-19(12-21(22)23)17(2)20(27(32)34-24)13-25(29)28-11-5-3-4-6-26(30)31/h7-10,12,14-15H,3-6,11,13H2,1-2H3,(H,28,29)(H,30,31) |
| Standard InChI Key | MDKHJHRKUTVPQK-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC=C(C=C1)C2=COC3=C2C=C4C(=C(C(=O)OC4=C3)CC(=O)NCCCCCC(=O)O)C |
Introduction
Molecular Formula
The molecular formula is C26H27NO6, with the following key features:
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Presence of oxygen-rich groups (ketone, carboxylic acid, and ether functionalities).
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An amide bond that introduces polarity and potential hydrogen-bonding capabilities.
Synthesis
The synthesis of such compounds typically involves multistep organic reactions. While specific protocols for this exact compound were not directly available in the search results, related furochromen derivatives are synthesized through:
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Cyclization Reactions: Starting with coumarin derivatives, cyclization with Meldrum’s acid or similar reagents can yield the furochromen scaffold.
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Functional Group Modifications: Introduction of substituents like methylphenyl groups or keto functionalities is achieved through electrophilic substitution or condensation reactions.
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Amide Bond Formation: The hexanoic acid moiety is often introduced via coupling reactions using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Biological Activity
Furochromen derivatives are known for their diverse biological activities:
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Antioxidant Properties: The presence of phenolic and ketone groups can scavenge free radicals.
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Anticancer Potential: Similar compounds have shown cytotoxic effects against cancer cell lines such as HCT-116 and HeLa .
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Anti-inflammatory Effects: The carboxylic acid functionality may contribute to COX enzyme inhibition.
Pharmaceutical Relevance
The structural features suggest potential applications in drug design:
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The amide bond and hexanoic acid chain enhance solubility and bioavailability.
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The furochromen core could interact with biological targets like enzymes or receptors.
Related Studies
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Furochromen Derivatives: Studies have highlighted their synthetic pathways and biological activities .
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Structure-Activity Relationships (SAR): Modifications on the chromen ring, such as methyl or phenyl substitutions, influence activity profiles .
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Docking Studies: Computational analyses predict interactions with enzymes involved in oxidative stress or inflammation .
Challenges
Synthesizing these compounds often requires:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume